![molecular formula C12H15NO B1462937 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 886367-24-4](/img/structure/B1462937.png)
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Overview
Description
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, also known as 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, is a compound of the benzazepinone class. It is a synthetic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It has been studied for its potential as an anti-cancer agent and for its ability to modulate cellular signaling pathways. In addition, its ability to target specific proteins and other molecules in the body has made it a useful tool in the study of diseases and in the development of new drugs.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A high-yielding five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline has been developed. This process involves N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid using thionyl chloride, and intramolecular cyclization via a Friedel–Crafts reaction, leading to the title compound in good yield. Analogues of this compound were prepared similarly, showcasing the versatility of the synthetic approach for generating a variety of substituted azepine derivatives (Vaid et al., 2014).
Structural Insights : The X-ray crystallography studies have provided detailed insights into the molecular and crystal structures of these compounds. For instance, (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was synthesized and its configuration at the C=N double bond was determined through X-ray crystallography, demonstrating the utility of these methods in confirming the stereochemistry and structural details of azepine derivatives (Ihnatenko et al., 2021).
Biological Activity Exploration
Antimicrobial and Anti-inflammatory Properties : Novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones have been synthesized and evaluated for their antimicrobial, anti-inflammatory, LOX-5 inhibitory, and analgesic activities. Compounds exhibited significant antimicrobial activity and potent anti-inflammatory and analgesic activities comparable to standard drugs, highlighting the potential of azepine derivatives in therapeutic applications (Rajanarendar et al., 2013).
Anticonvulsant Activity : A series of novel 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one derivatives, designed and synthesized starting from 2,3,4,5-tetrahydro-7-hydroxy-1H-2-benzazepin-1-one, were tested for anticonvulsant activity. One compound in particular showed promising activity with a protective index suggesting potential utility in seizure disorder treatments (Piao et al., 2012).
properties
IUPAC Name |
7,9-dimethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-6-9(2)12-10(7-8)11(14)4-3-5-13-12/h6-7,13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRMNGWYLGVOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCCN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676472 | |
Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886367-24-4 | |
Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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